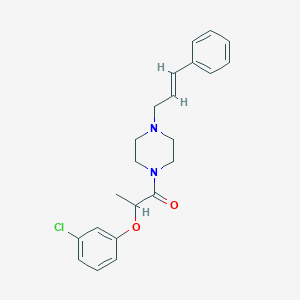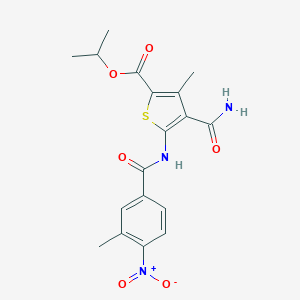![molecular formula C22H20N4O4 B259510 N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide, also known as C16, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. C16 has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide is not fully understood. However, studies have suggested that this compound may act by modulating various signaling pathways in cells. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to induce cell death in cancer cells and to protect neurons from oxidative stress-induced damage. Additionally, this compound has been shown to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound has also been shown to possess potent pharmacological properties, making it a promising candidate for the development of new drugs. However, this compound also has some limitations for lab experiments. This compound is a complex compound that requires specialized equipment and expertise to synthesize and analyze. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide. First, further studies are needed to elucidate the mechanism of action of this compound. Second, studies are needed to determine the efficacy and safety of this compound in animal models and humans. Third, studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Fourth, studies are needed to investigate the potential of this compound as a tool for studying various signaling pathways in cells. Finally, studies are needed to investigate the potential of this compound as a lead compound for the development of new drugs.
Métodos De Síntesis
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound is a complex process that requires specialized equipment and expertise. The details of the synthesis method are beyond the scope of this paper.
Aplicaciones Científicas De Investigación
N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide has been the subject of scientific research due to its potential pharmacological properties. Studies have shown that this compound possesses anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to induce cell death in cancer cells and to protect neurons from oxidative stress-induced damage.
Propiedades
Fórmula molecular |
C22H20N4O4 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
N-acetyl-N-[3-(2-nitroindolo[3,2-b]quinolin-10-yl)propyl]acetamide |
InChI |
InChI=1S/C22H20N4O4/c1-14(27)24(15(2)28)10-5-11-25-20-7-4-3-6-18(20)22-21(25)13-16-12-17(26(29)30)8-9-19(16)23-22/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Clave InChI |
LZHUJEOYZXYROC-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-])C(=O)C |
SMILES canónico |
CC(=O)N(CCCN1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)

![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)
![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)

